molecular formula C17H36O6 B12809863 Pentaerythritol laurate CAS No. 39385-67-6

Pentaerythritol laurate

Cat. No.: B12809863
CAS No.: 39385-67-6
M. Wt: 336.5 g/mol
InChI Key: IUCCYXZWZMFVPE-UHFFFAOYSA-N
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Description

Contextualization within Polyol Ester Chemistry and Fatty Acid Derivatives

Pentaerythritol (B129877) laurate is classified as a polyol ester. Polyol esters are synthesized through the esterification of a polyol (an alcohol with multiple hydroxyl groups) and a fatty acid. jdlubricant.comcnlubricantadditive.com In the case of pentaerythritol laurate, the polyol is pentaerythritol, a molecule with a central carbon atom bonded to four hydroxymethyl groups (-CH2OH). wikipedia.orgnih.gov The fatty acid is lauric acid, a saturated fatty acid with a 12-carbon chain. The resulting esters can range from mono- to tetra-esters, depending on how many of the hydroxyl groups on the pentaerythritol molecule react with the lauric acid.

The chemistry of polyol esters is diverse, with properties that can be fine-tuned by altering either the polyol or the fatty acid. jdlubricant.com This versatility has made them a subject of extensive study for a wide range of applications, from lubricants to cosmetics. nih.govlcycic.com Fatty acid derivatives, such as this compound, are of particular interest due to their potential to be derived from renewable resources like vegetable oils. tribology.rs

Academic Significance and Research Trajectory of Pentaerythritol Esters

The academic significance of pentaerythritol esters stems from their unique combination of properties, including high thermal and oxidative stability, a high viscosity index, and good lubricity. cnlubricantadditive.comanalis.com.my These characteristics have made them a focal point of research for high-performance applications.

The research trajectory of pentaerythritol esters has evolved from initial synthesis and characterization studies to more specialized investigations into their performance in various applications. Early research focused on optimizing the esterification process to achieve high yields and desired product specifications. analis.com.myresearchgate.net More recent studies have delved into the tribological properties of these esters, their behavior in complex formulations, and their potential as environmentally friendly alternatives to mineral oil-based products. tribology.rsresearchgate.net The development of advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS), has enabled a more detailed characterization of these complex esters and their reaction products. nih.gov

Overview of Key Research Areas Pertaining to this compound

Research on this compound and its related esters is concentrated in several key areas:

Biolubricants: A significant body of research explores the use of pentaerythritol esters, including those derived from lauric acid, as biodegradable and high-performance lubricants. tribology.rsresearchgate.net Studies have investigated their tribological properties, such as friction and wear reduction, and their thermal and oxidative stability. tribology.rsresearchgate.net

Cosmetics and Personal Care: Pentaerythritol esters, including those with laurate chains, are valued in the cosmetics industry for their emollient and conditioning properties. specialchem.comlesielle.com Research in this area focuses on their ability to improve skin hydration and texture. paulaschoice-eu.com

Polymers and Resins: Pentaerythritol and its esters are used as building blocks in the synthesis of polymers and resins, such as alkyd resins used in paints and coatings. wikipedia.orgnih.gov Research investigates how the incorporation of these esters affects the properties of the final polymer.

The following table provides a summary of the key research areas and their focus:

Research AreaFocus of InvestigationKey Properties Explored
Biolubricants Development of environmentally friendly lubricants for industrial applications.Tribological performance (friction and wear), thermal and oxidative stability, viscosity index.
Cosmetics Use as emollients and conditioning agents in skin and hair care products.Moisturization, skin barrier function, texture enhancement.
Polymers and Resins Incorporation into polymer backbones to modify material properties.Flexibility, durability, and adhesion of coatings and plastics.

Properties

CAS No.

39385-67-6

Molecular Formula

C17H36O6

Molecular Weight

336.5 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;dodecanoic acid

InChI

InChI=1S/C12H24O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;6-1-5(2-7,3-8)4-9/h2-11H2,1H3,(H,13,14);6-9H,1-4H2

InChI Key

IUCCYXZWZMFVPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Pentaerythritol Laurate

Conventional Esterification Approaches for Pentaerythritol (B129877) Laurate Synthesis

Traditional methods for synthesizing pentaerythritol laurate primarily involve direct esterification, which can be catalyzed by acids or mediated by coupling agents. These approaches are well-established and widely used in industrial applications.

Acid-Catalyzed Esterification Mechanisms and Optimization

Acid-catalyzed esterification is a common method for producing this compound. This process involves the reaction of pentaerythritol with lauric acid in the presence of a strong acid catalyst.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of lauric acid, making the carbonyl carbon more electrophilic. A hydroxyl group from pentaerythritol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Optimization of Reaction Parameters: Several factors influence the yield and rate of the esterification reaction. Key parameters that are often optimized include:

Catalyst: Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used. The catalyst loading is typically in the range of 1-3% by weight relative to the reactants. Heterogeneous solid acids, such as Amberlyst-15, are also employed for easier separation from the reaction mixture.

Reactant Molar Ratio: An excess of lauric acid is often used to drive the reaction towards the formation of the tetraester, pentaerythritol tetralaurate. fkit.hr A common molar ratio of pentaerythritol to lauric acid is 1:4.

Temperature: The reaction is typically carried out at elevated temperatures, often between 120°C and 220°C, to increase the reaction rate and facilitate the removal of water. google.com

Water Removal: The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product side. This is often achieved by azeotropic distillation using a solvent like toluene (B28343) or xylene, or through techniques like thin-film evaporation in continuous reactor systems.

Reaction Time: The duration of the reaction can range from several hours to over a day, depending on the other reaction conditions. google.com

ParameterTypical Range/ValuePurpose
Catalyst p-TSA, H₂SO₄, Amberlyst-15To increase the rate of reaction.
Catalyst Loading 1-3 wt%To ensure efficient catalysis without excessive side reactions.
Molar Ratio (Pentaerythritol:Lauric Acid) 1:4To favor the formation of the fully substituted ester.
Temperature 120-220°CTo accelerate the reaction and aid in water removal.
Water Removal Azeotropic distillation, thin-film evaporationTo shift the reaction equilibrium towards the products.
Reaction Time 6-18 hoursTo allow the reaction to proceed to completion.

Coupling Agent-Mediated Esterification for this compound

An alternative to high-temperature acid catalysis is the use of coupling agents to facilitate esterification under milder conditions. This method is particularly useful for synthesizing esters from sensitive substrates.

Mechanism: Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid. organic-chemistry.org DCC reacts with lauric acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP can further react with this intermediate to form an even more reactive acylpyridinium species. The alcohol (pentaerythritol) then attacks this activated species, leading to the formation of the ester and dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture.

Optimization and Findings:

Reaction Conditions: This method allows for esterification at much lower temperatures, typically room temperature (25-40°C).

Reagents: Stoichiometric amounts of the coupling agent (DCC) are required. DMAP is used in catalytic amounts (e.g., 10 mol%).

Yield: High yields, often in the range of 85-92%, can be achieved with this method.

Drawbacks: The high cost of coupling agents like DCC makes this method less economically feasible for large-scale industrial production compared to acid catalysis. The formation of the DCU byproduct also necessitates a filtration step for its removal.

ParameterTypical Reagent/ConditionPurpose
Coupling Agent Dicyclohexylcarbodiimide (DCC)To activate the carboxylic acid for esterification.
Catalyst 4-Dimethylaminopyridine (DMAP)To accelerate the reaction by forming a highly reactive intermediate.
Temperature 25-40°CTo allow for milder reaction conditions.
Solvent DichloromethaneTo dissolve reactants and facilitate the reaction.
Byproduct Removal FiltrationTo remove the precipitated dicyclohexylurea (DCU).

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for producing this compound. Lipases are the primary enzymes employed for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. researchgate.netnih.gov

Lipase (B570770) Selection and Biocatalytic Efficiency

The choice of lipase is critical for the successful enzymatic synthesis of this compound, as different lipases exhibit varying degrees of activity and selectivity.

Commonly Used Lipases:

Candida antarctica Lipase B (CALB): CALB is one of the most widely used and efficient lipases for ester synthesis. researchgate.net It is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easier recovery and reuse. researchgate.net

Candida cylindracea Lipase: This lipase has also been shown to be active in the synthesis of carbohydrate esters. researchgate.net

Porcine Pancreatic Lipase (PPL): PPL is another lipase that has been studied for the hydrolysis and synthesis of polyol esters. researchgate.netmdpi.com

Biocatalytic Efficiency: The efficiency of the enzymatic reaction is influenced by several factors, including the type of lipase, its immobilization, and the reaction medium. For instance, CALB has demonstrated the ability to achieve an 82% yield in the synthesis of this compound at 60°C. The use of immobilized enzymes is generally preferred as it improves operational stability and simplifies downstream processing.

Reaction Kinetics and Process Parameters in Enzymatic Esterification

Understanding the reaction kinetics and optimizing process parameters are essential for maximizing the yield and efficiency of the enzymatic synthesis of this compound.

Reaction Kinetics: The enzymatic esterification of this compound typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (lauric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (pentaerythritol) to form the ester and regenerate the free enzyme. In some cases, Michaelis-Menten kinetics have been observed for the hydrolysis of pentaerythritol esters, providing insights into the enzyme-substrate interactions. researchgate.netmdpi.com

Key Process Parameters:

Temperature: Enzymatic reactions are generally conducted at milder temperatures than chemical methods, typically ranging from 40°C to 70°C. nih.gov

Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. Organic solvents like hexane (B92381) and toluene have been used. researchgate.net Solvent-free systems are also being explored to make the process greener. researchgate.net Ionic liquids and deep eutectic solvents are emerging as novel reaction media that can enhance lipase stability. smolecule.comresearchgate.net

Molar Ratio of Substrates: The molar ratio of lauric acid to pentaerythritol is a critical parameter that can be adjusted to control the degree of esterification.

Water Activity: The amount of water in the reaction system must be carefully controlled. While a small amount of water is necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis). Molecular sieves are often added to remove the water produced during esterification. researchgate.net

Enzyme Loading: The concentration of the lipase in the reaction mixture affects the reaction rate.

Agitation Speed: Adequate mixing is required to ensure proper contact between the substrates and the immobilized enzyme.

ParameterTypical Condition/RangeImpact on Reaction
Lipase Source Candida antarctica Lipase B (CALB)High catalytic activity and stability.
Temperature 40-70°COptimizes enzyme activity while minimizing denaturation.
Solvent Organic solvents, solvent-free, ionic liquidsAffects substrate solubility and enzyme stability.
Water Removal Molecular sievesDrives the equilibrium towards ester synthesis.
Substrate Molar Ratio VariedControls the degree of esterification.

Advanced Synthetic Strategies and Green Chemistry Principles

In line with the growing emphasis on sustainable manufacturing, advanced synthetic strategies for this compound are being developed that incorporate the principles of green chemistry.

Green Chemistry Approaches:

Use of Renewable Feedstocks: The production of pentaerythritol from bio-based sources, such as biomass and agricultural waste, is a key aspect of making the entire lifecycle of this compound more sustainable. zbaqchem.com

Catalyst Innovation: The development of reusable and non-toxic catalysts is a major focus. This includes the use of solid acid catalysts that can be easily separated and recycled, as well as biocatalysts (enzymes) that operate under mild conditions.

Solvent Selection: The replacement of volatile and toxic organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or performing reactions under solvent-free conditions is a significant advancement. google.comresearchgate.net For example, a deep eutectic solvent system prepared from choline (B1196258) chloride and pentaerythritol has been used as a green solvent and catalyst for organic synthesis. researchgate.net

Process Intensification: The use of microreactors and continuous flow processes can lead to more efficient and safer production. ru.nl These systems offer enhanced heat and mass transfer, allowing for better control over reaction conditions and potentially higher yields in shorter reaction times. ru.nl

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The integration of these green chemistry principles into the synthesis of this compound is paving the way for more environmentally friendly and economically viable production processes.

Solid Acid Catalysis in this compound Production

The use of solid acid catalysts represents a significant advancement over traditional homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (pTSA). Heterogeneous catalysts, such as the sulfonic acid ion-exchange resin Amberlyst-15, offer several advantages in the synthesis of pentaerythritol esters. These catalysts are noted for their high catalytic activity, ease of separation from the reaction mixture, and potential for reusability, which streamlines downstream processing and reduces waste. For instance, using Amberlyst-15 can result in yields of up to 95% for pentaerythritol tetralaurate, and the catalyst can be reused multiple times without a significant loss in performance. This approach avoids the cumbersome and environmentally detrimental neutralization and washing steps required for homogeneous acid catalysts. Other solid acid catalysts explored for similar esterification reactions include silica-anchored sulfonic acids and sulfated zirconia, which are recognized for being environmentally benign and recyclable. researchgate.net

Table 1: Comparative Analysis of Catalytic Systems for Pentaerythritol Ester Synthesis

CatalystTemperature (°C)Time (h)Yield (%)Reusability
H₂SO₄1301088No
pTSA120892No
Amberlyst-15140695Yes (5x)
Data sourced from a comparative analysis of catalytic systems.

Solvent-Free Esterification Processes

Solvent-free, or "neat," synthesis is an increasingly important methodology in green chemistry, and it has been successfully applied to the production of this compound. This method eliminates the need for organic solvents like toluene or xylene, which are often used to azeotropically remove the water byproduct. By conducting the reaction at elevated temperatures, typically around 150°C, high conversion rates can be achieved without a solvent, thereby reducing process costs and environmental pollution. google.com For example, the reaction of pentaerythritol and lauric acid under neat conditions with a sulfuric acid catalyst can achieve an 89% yield in 5 hours. While effective, this approach requires careful control of reaction conditions to prevent thermal degradation and other side reactions. The removal of water is often facilitated by applying a vacuum or sparging with an inert gas. google.com

Deep Eutectic Solvents in Pentaerythritol Esterification

Deep Eutectic Solvents (DESs) have emerged as a novel class of green solvents and catalysts for organic transformations, including esterification. researchgate.netresearchgate.net A DES can be formed by mixing a hydrogen-bond acceptor, like choline chloride, with a hydrogen-bond donor, which can be pentaerythritol itself. researchgate.net These solvents are characterized by their low vapor pressure, high thermal stability, and biodegradability. researchgate.net

Reaction Kinetics and Mechanistic Investigations of this compound Formation

The esterification of pentaerythritol, a tetra-functional alcohol, with lauric acid is a complex process involving a series of consecutive and parallel reactions. researchgate.netmdpi.com Understanding the kinetics and mechanism is essential for process optimization and reactor design.

Multi-Step Esterification Kinetic Models (Mono-, Di-, Tri-, Tetra-ester Formation)

The reaction between pentaerythritol and lauric acid proceeds through the sequential formation of pentaerythritol monolaurate, dilaurate, trilaurate, and finally tetralaurate. mdpi.com Kinetic modeling of this system must account for this series of consecutive reactions. mdpi.com

Studies on the analogous esterification of pentaerythritol with rosin (B192284) acids have proposed a kinetic model that includes these four esterification steps alongside a potential side reaction of decarboxylation at high temperatures. mdpi.com This model determined that the esterification steps are best described by second-order kinetics. mdpi.com A separate kinetic analysis of the lauric acid/pentaerythritol system in the melt phase also confirmed a complex mechanism. rsc.org This study revealed a "substitution effect," where the esterification of one hydroxyl group on the pentaerythritol molecule accelerates the reaction rate of the remaining hydroxyl groups by a factor of approximately 1.4 to 1.5. rsc.org This finding indicates that the reactivity of the hydroxyl groups changes as the esterification proceeds, a critical factor for accurate kinetic modeling.

Activation Energy Determination and Reaction Order Analysis

Kinetic investigations have determined the reaction order and activation energies for the multi-step esterification of pentaerythritol. For the esterification of pentaerythritol with rosin, the reactions were found to follow a second-order kinetic model. mdpi.com The activation energies (Ea) calculated for the consecutive esterification steps in that system ranged from 65.81 to 129.13 kJ mol⁻¹. mdpi.com The activation energy for the formation of the tetra-ester was the highest, indicating a greater energy barrier for the final esterification step, which can be attributed to steric hindrance. mdpi.com A side reaction, decarboxylation, was found to have a much higher activation energy of 233.00 kJ mol⁻¹, becoming significant only at higher temperatures. mdpi.com

Table 2: Activation Energies for Pentaerythritol Esterification with Rosin Acid

Reaction StepProduct FormedActivation Energy (Ea) in kJ mol⁻¹
1Mono-ester65.81
2Di-ester74.52
3Tri-ester114.73
4Tetra-ester129.13
Data adapted from a kinetic study on rosin and pentaerythritol esterification. mdpi.com

Influence of Stoichiometric Ratios and Catalyst Loading on Reaction Rates

The rate of this compound formation is highly dependent on both the stoichiometric ratio of the reactants and the concentration of the catalyst.

Stoichiometric Ratio : As esterification is an equilibrium-limited reaction, using an excess of one reactant can shift the equilibrium towards the products. researchgate.net In the synthesis of pentaerythritol tetralaurate, employing an excess of lauric acid is a common strategy to maximize the yield. For example, increasing the molar ratio of lauric acid to pentaerythritol to 5:1 has been shown to boost the yield to 96%. However, kinetic studies on similar systems have also shown that varying the initial molar ratio of hydroxyl to carboxylic acid groups (e.g., from 0.8 to 1.2) can have a relatively minor effect on the final product properties under certain conditions, though it influences the reaction pathway. mdpi.com

Catalyst Loading : The concentration of the catalyst directly impacts the reaction rate. Increasing the catalyst loading generally accelerates the reaction, but only up to an optimal point. researchgate.net Studies on fatty acid esterification show that while increasing catalyst loading from 0.1 mol% to 1.0 mol% significantly increases the reaction rate and yield, a further increase to 2.5 mol% may not provide a proportional benefit. acs.org Finding the right balance is crucial for a reasonable reaction rate without incurring excessive catalyst cost or creating difficulties in its removal from the final product. acs.org For the synthesis of pentaerythritol esters, catalyst loading is typically in the range of 1–3 wt% relative to the fatty acid.

Purity Enhancement and By-Product Minimization in this compound Synthesis

The synthesis of this compound, like many esterification reactions, results in a crude product containing various impurities and by-products. The quality and performance of the final ester product are highly dependent on its purity. Therefore, effective purification methods and strategies to minimize by-product formation are critical components of the manufacturing process. Key impurities include unreacted starting materials (pentaerythritol and lauric acid), partially substituted esters (mono-, di-, and trilaurates), residual catalyst, water formed during the reaction, and colored bodies resulting from high-temperature side reactions. google.comgoogle.com

By-Product Formation and Minimization

The primary by-product of the esterification reaction is water, the continuous removal of which is essential to drive the reaction equilibrium towards the formation of the tetraester. ajgreenchem.com This is commonly achieved through azeotropic distillation using a solvent such as toluene. ajgreenchem.com

The formation of incomplete esters (pentaerythritol mono-, di-, and trilaurate) is a significant challenge. The distribution of these esters is influenced by reaction conditions such as temperature, reaction time, and the molar ratio of reactants. google.com Optimizing the molar ratio of lauric acid to pentaerythritol is a key strategy to promote the formation of the fully substituted pentaerythritol tetralaurate. google.com

High reaction temperatures, while increasing the reaction rate, can also lead to the formation of colored impurities through oxidation and other side reactions. google.com One approach to mitigate this is to conduct the reaction at more moderate temperatures (e.g., 180-220°C) for an extended duration (7-18 hours) to ensure complete reaction while minimizing degradation. google.com The choice of catalyst can also influence the formation of by-products. The use of selective catalysts, such as lanthanum methanesulfonate, has been reported to reduce side reactions compared to conventional acid catalysts. google.com

A summary of common by-products and their origins is presented in the table below.

By-Product/ImpurityOriginMinimization Strategy
WaterEsterification ReactionContinuous removal via azeotropic distillation. ajgreenchem.com
Unreacted Lauric AcidIncomplete Reaction/Excess ReactantOptimization of reactant molar ratio; Post-synthesis vacuum distillation. google.com
Unreacted PentaerythritolIncomplete ReactionOptimization of reactant molar ratio; Purification of final product.
Partial Esters (Mono-, Di-, Tri-laurates)Incomplete EsterificationOptimization of reaction time, temperature, and reactant ratio. google.com
Residual Acid CatalystCatalyst added for reactionPost-reaction neutralization and washing or filtration. google.comnih.gov
Colored ImpuritiesHigh-Temperature Oxidation/DegradationControl of reaction temperature; Use of inert atmosphere. google.com
Dipentaerythritol (B87275) EstersImpurities in Pentaerythritol Raw MaterialUse of high-purity pentaerythritol; Post-synthesis purification. google.com

Purification Methodologies

A multi-step purification process is typically required to achieve high-purity this compound.

Catalyst Removal and Neutralization : When acidic catalysts like p-toluenesulfonic acid are used, they must be removed from the crude product. This can be done by neutralizing the mixture with a basic solution, such as sodium bicarbonate or potassium phosphate, followed by washing with water until a neutral pH is achieved. nih.govacs.org

Removal of Unreacted Reactants : Unreacted fatty acids are a common impurity that increases the acid value of the final product, which can cause corrosion in applications like lubricants. google.com Vacuum distillation is a highly effective method for removing volatile unreacted lauric acid from the less volatile pentaerythritol ester product. ajgreenchem.comnih.gov

Adsorbent Treatment : To remove trace impurities and colored bodies, the ester product can be treated with adsorbents like activated earth or silica (B1680970) gel. ajgreenchem.comgoogle.com The product is subsequently filtered to yield a clear, light-colored liquid. google.com

High-Vacuum and Molecular Distillation : For applications requiring the highest purity, advanced distillation techniques are employed. Short-path distillation at high vacuum (e.g., 0.05 mbar) and elevated temperatures (e.g., 200–225 °C) can effectively separate the desired tetraester from mono-, di-, and triesters, resulting in a product with a very high tetraester content and a low acid value. researchgate.net Molecular distillation is another technique used for purifying the crude ester to achieve high yields of the final product. nih.gov

Crystallization : Recrystallization can be used to purify the raw pentaerythritol starting material, ensuring that impurities like dipentaerythritol are removed before synthesis begins. aldehydeepc.com

The effectiveness of various purification strategies is demonstrated by the research findings summarized in the table below.

Purification TechniqueTarget CompoundPurity/Key Metric AchievedProcess ConditionsSource
Short-Path DistillationPentaerythritol Ester (from palm kernel)96% w/w tetraester; Acid Value < 1 mg KOH/gEvaporator Temp: 200–225 °C; Vacuum: 0.05 mbar researchgate.net
Washing & Reduced Pressure DistillationPentaerythritol Oleate97.4 wt% (sum of tri- and tetraester)Washing with K₃PO₄ solution at 50°C nih.gov
Vacuum Distillation & Adsorbent FiltrationPentaerythritol OleatePurity: 99.6%; Acid Value: 0.9986 mgKOH/gPressure: 20–100 Pa; Filtration with activated earth google.com
Column Chromatography & Vacuum DistillationPentaerythritol EsterDistillate Yield: 87-91%Column packed with silica gel ajgreenchem.com
Extended Reaction Time & FiltrationPentaerythritol OleateAcid Value ≤ 1 mgKOH/gReaction Time: 7-18 hours at 180-220°C google.com

Structure Property Relationships and Molecular Design of Pentaerythritol Laurates

Influence of Esterification Degree on Molecular Architecture and Performance

The degree of esterification—the number of hydroxyl groups on the pentaerythritol (B129877) core that are converted to laurate esters—profoundly impacts the molecule's architecture and performance characteristics. Pentaerythritol can form mono-, di-, tri-, and tetra-esters with lauric acid.

Pentaerythritol Monolaurate (PEML) : With only one laurate chain, this molecule retains three free hydroxyl groups. chemspider.comnih.gov These hydroxyl groups make the molecule more polar and capable of forming hydrogen bonds, which influences its solubility and surface activity. ikm.org.my It is often used as an emulsifier and in applications where some water solubility is desired. ontosight.aisanyo-chemical-solutions.com

Pentaerythritol Dilaurate (PEDL) : Having two laurate chains and two free hydroxyl groups, PEDL represents an intermediate state. atamankimya.com Its properties are a balance between the hydrophilic nature of the remaining hydroxyl groups and the lipophilic nature of the two laurate chains.

Pentaerythritol Trilaurate (PETL) : With three laurate chains, the molecule becomes significantly more hydrophobic. uni.lu The single remaining hydroxyl group still offers a point of polarity.

Pentaerythritol Tetralaurate (PETeL) : As the fully esterified product, PETeL has four laurate chains and no free hydroxyl groups, making it highly nonpolar and lipophilic. nih.gov This symmetrical structure leads to a higher molecular weight and increased viscosity compared to its less-esterified counterparts. cir-safety.org The absence of hydroxyl groups eliminates hydrogen bonding, which affects properties like melting point and solubility. rsc.org

Generally, as the degree of esterification with lauric acid increases, the following trends in properties are observed:

Viscosity : Increases due to higher molecular weight and greater intermolecular van der Waals forces. researchgate.net

Pour Point and Flash Point : Tend to increase as the molecular size grows. researchgate.net

Solubility : Water solubility decreases, while solubility in nonpolar organic solvents increases. cir-safety.org

Lubricity : The lubricating properties are enhanced with a higher number of ester groups, which can form protective films on metal surfaces. iastate.edu

The relationship between the degree of esterification and key physicochemical properties is critical for tailoring these compounds for specific applications, such as lubricants, plasticizers, and cosmetic ingredients. pacificspecialityoils.comgdchnv.com For instance, a higher degree of esterification is desirable for high-performance lubricants requiring thermal stability and high viscosity. datapdf.compacificspecialityoils.com

Table 1: Influence of Esterification Degree on Pentaerythritol Ester Properties

Compound Name Degree of Esterification Key Structural Feature Typical Application
Pentaerythritol Monolaurate Mono-ester Three free -OH groups Emulsifier ontosight.aisanyo-chemical-solutions.com
Pentaerythritol Dilaurate Di-ester Two free -OH groups Thickener, Emulsifier atamankimya.com
Pentaerythritol Trilaurate Tri-ester One free -OH group Plasticizer, Coating uni.lu
Pentaerythritol Tetralaurate Tetra-ester No free -OH groups Lubricant, Mold release agent

Impact of Fatty Acyl Chain Variations on Functional Characteristics

The functional characteristics of pentaerythritol esters are not only determined by the degree of esterification but also by the nature of the fatty acid chains attached. Variations in chain length, branching, and saturation of the acyl group significantly alter the ester's physical and chemical properties.

Chain Length : The length of the fatty acid chain directly influences properties like viscosity, volatility, and melting point. ontosight.aiontosight.ai

Shorter Chains (e.g., C8-C10) : Result in esters with lower viscosity, lower pour points, and better low-temperature fluidity. ontosight.ai

Longer Chains (e.g., Stearic Acid, C18) : Increase the melting point, viscosity, and thermal stability. aston-chemicals.com For example, pentaerythritol tetrastearate has a much higher melting point and viscosity compared to pentaerythritol tetralaurate (C12) due to the increased van der Waals forces between the longer hydrocarbon chains. gdchnv.com

Branching : Introducing branched fatty acid chains (e.g., isostearic acid) disrupts the regular packing of the molecules in the solid state. datapdf.com This leads to a significant reduction in the pour point and melting point, improving the low-temperature performance of lubricants. datapdf.comtandfonline.com However, branched chains can sometimes lead to a lower viscosity index. datapdf.com

Unsaturation : The presence of double bonds in the fatty acid chain, as in oleic acid (C18:1), introduces kinks into the molecular structure. This prevents efficient crystal packing, resulting in esters that are liquid at lower temperatures. Pentaerythritol tetraoleate, for instance, is a liquid with a low pour point, making it suitable for lubricant applications in cold environments. ikm.org.mypacificspecialityoils.com However, unsaturation can decrease oxidative stability, as the double bonds are susceptible to oxidation. iastate.edu

These structural modifications allow for the design of pentaerythritol esters with a wide range of properties, from solid waxes (long, saturated chains) to low-viscosity fluids (short or unsaturated chains). datapdf.comacs.org

Table 2: Effect of Fatty Acyl Chain Variation on Pentaerythritol Tetraester Properties

Fatty Acid Chain Structure Resulting Ester Property Example Application
Lauric Acid (C12) Saturated, Linear Balanced properties Cosmetics, general lubricants cir-safety.org
Stearic Acid (C18) Saturated, Linear High melting point, solid at RT High-temp lubricants, plastic additives emeryoleo.com
Oleic Acid (C18:1) Unsaturated, Linear Low pour point, liquid at RT Biolubricants, industrial gear oils ikm.org.mypacificspecialityoils.com
Isostearic Acid (C18) Saturated, Branched Excellent low-temp properties tandfonline.com Instrument and bearing lubricants tandfonline.com

Conformational Analysis and Intramolecular Interactions in Pentaerythritol Laurate

The three-dimensional structure (conformation) of this compound molecules and the interactions within them are key to understanding their macroscopic properties. The central pentaerythritol core provides a compact, tetrahedral-like scaffold. The four flexible laurate chains can adopt numerous conformations.

In fully esterified pentaerythritol tetralaurate, where no hydroxyl groups are present, the dominant intramolecular forces are van der Waals interactions between the hydrocarbon chains. rsc.org The flexibility of the laurate chains allows the molecule to adopt conformations that minimize steric hindrance. Computational studies, such as those using Density Functional Theory (DFT), on similar molecules like pentaerythritol tetranitrate (PETN), have shown that the molecule can exist in several stable conformations with different symmetries (e.g., S₄, C₂, C₁). acs.org These conformational changes can be induced by factors like pressure or the solvent environment, and they directly impact the material's properties. acs.org The interplay between the flexible laurate chains and the rigid central core dictates how these molecules pack in the liquid and solid states, which in turn determines properties like viscosity, melting point, and lubricity. aston-chemicals.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.com For pentaerythritol esters, QSPR models are valuable tools for designing new derivatives with specific, desirable properties (e.g., for lubricants) without the need for extensive synthesis and testing. researchgate.netuniroma1.itdntb.gov.ua

These models work by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally measured property. researchgate.net

Molecular Descriptors : These are numerical values that encode information about the molecule's structure, such as its geometry, topology (connectivity of atoms), and electronic properties. uniroma1.it For this compound derivatives, relevant descriptors might include molecular weight, number of carbon atoms, degree of branching, and descriptors related to molecular shape and connectivity. researchgate.netuniroma1.it

Properties Modeled : For lubricant applications, key properties like viscosity, viscosity index, pour point, and flash point are often the targets of QSPR studies. datapdf.comacs.orgresearchgate.net

Statistical Methods : Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build the predictive models. mdpi.comresearchgate.netuniroma1.it

Studies have shown that properties like the viscosity index and pour point of ester lubricants are highly correlated with descriptors related to molecular geometry and connectivity. researchgate.netuniroma1.it By analyzing the QSPR models, researchers can identify which structural features have the most significant impact on a particular property. For example, a model might reveal that increasing the linearity of the acyl chains enhances the viscosity index, while introducing branching lowers the pour point. This knowledge allows for the rational, in-silico design of new this compound derivatives with optimized performance characteristics for specific industrial applications. mdpi.com

Advanced Analytical and Characterization Techniques for Pentaerythritol Laurates

Spectroscopic Characterization (NMR, IR) for Structural Elucidation and Purity Assessment

Spectroscopic methods are foundational for confirming the identity and structure of pentaerythritol (B129877) laurates and assessing their purity.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective tool for confirming the successful esterification of pentaerythritol with lauric acid. The process involves monitoring the disappearance of the broad hydroxyl (-OH) stretching band from the pentaerythritol starting material and the carboxylic acid C=O band from lauric acid, alongside the appearance of strong, characteristic ester bands. mdpi.com

Key diagnostic peaks in the FT-IR spectrum of pentaerythritol esters include:

A strong stretching vibration for the ester carbonyl group (C=O) typically appearing in the range of 1726-1785 cm⁻¹. tribology.rsnih.govresearchgate.net

Prominent C-O stretching vibrations from the ester linkage, often observed around 1213 cm⁻¹ and 1126 cm⁻¹. tribology.rs

C-H stretching vibrations from the aliphatic laurate chains and the pentaerythritol backbone, usually found around 2927 and 2866 cm⁻¹. nih.gov

The presence of these peaks confirms the formation of the ester, while the absence of a broad -OH peak around 3300-3500 cm⁻¹ can indicate a high degree of esterification. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, enabling the confirmation of ester linkages and the assessment of product purity.

¹H NMR: Proton NMR is particularly useful for verifying the structure and purity. For pentaerythritol tetralaurate, the key signals include a singlet observed around δ 4.11-4.3 ppm, which corresponds to the eight methylene (B1212753) protons (-CH₂-) of the pentaerythritol core that are directly attached to the ester oxygen atoms (-CH₂-O-C=O). fkit.hr The long aliphatic chains of the laurate groups produce a series of multiplets in the upfield region (δ 0.8-2.3 ppm). The purity of synthesized esters has been confirmed to be above 97% using ¹H NMR. fkit.hr The absence of signals for unreacted -OH groups or residual carboxylic acid protons (which would appear far downfield, ~9-11 ppm) further validates the purity and completeness of the reaction. acs.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data for all carbon atoms. Key signals include the ester carbonyl carbon (C=O) around δ 173.45 ppm and signals for the quaternary and methylene carbons of the central pentaerythritol unit. science.gov

Table 1: Key Spectroscopic Data for Pentaerythritol Ester Characterization

Technique Functional Group Characteristic Signal/Wavenumber Reference
FT-IR Ester Carbonyl (C=O) 1726 - 1785 cm⁻¹ tribology.rsnih.gov
Ester (C-O) ~1126 - 1213 cm⁻¹ tribology.rs
Aliphatic (C-H) ~2866 - 2927 cm⁻¹ nih.gov
¹H NMR Methylene Protons (-CH₂-O) δ 4.11 - 4.3 ppm (singlet) fkit.hr
¹³C NMR Ester Carbonyl (C=O) δ ~173.5 ppm science.gov

Chromatographic Methods (HPLC-MS, GC-MS) for Compositional Analysis and Impurity Profiling

Chromatographic techniques coupled with mass spectrometry are indispensable for separating the complex mixture of esters found in a typical pentaerythritol laurate product and for identifying trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile and semi-volatile components within the sample, such as free fatty acids or smaller esters. researchgate.netnih.gov It can be used to determine the fatty acid profile of the esters after a transesterification sample preparation step. For more direct analysis, investigations of pentaerythritol esters of C₅-C₉ fatty acids have successfully used GC-MS to study the molecular mass and isomer composition. osti.gov However, the high molecular weight and low volatility of fully substituted tetraesters can make direct GC analysis challenging, often requiring high-temperature columns and methods that minimize thermal degradation in the injector and column. silcotek.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is the premier technique for analyzing the full range of this compound esters (mono-, di-, tri-, and tetra-laurates) as well as higher molecular weight impurities. science.gov Reversed-phase HPLC can effectively separate these components based on their relative hydrophobicity. The high-resolution mass spectrometry detector then provides accurate mass data, enabling the identification of each ester species and potential impurities. nih.gov Common impurities in pentaerythritol-based products arise from the pentaerythritol starting material itself, which can contain dimers (dipentaerythritol) and trimers (tripentaerythritol). researchgate.net These can react to form corresponding laurate esters, which can be identified by HPLC-MS as trace homolog impurities. science.govresearchgate.net

Thermal Analysis for Material Behavior (e.g., Thermal Stability, Phase Transitions)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on how pentaerythritol laurates behave under thermal stress.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. Studies on pentaerythritol esters show they possess high thermal stability, with decomposition typically occurring in a range between 300°C and 600°C. researchgate.net The thermal decomposition of polyol esters is a complex process that can involve the formation of carboxylic acids and tri-esters as major initial products. nist.gov TGA is crucial for determining the maximum service temperature of these esters when used as lubricants or heat transfer fluids.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature scan, identifying phase transitions like melting and crystallization. For a related compound, pentaerythritol tetranitrate (PETN), the melting point is observed at 141°C. nih.gov The presence of impurities, such as decomposition products or esters with different degrees of substitution, can cause a noticeable melting point depression, which DSC can quantify. nih.gov For pentaerythritol tetralaurate, a melting point range of 45–48°C has been reported.

Rheological Characterization of this compound-Containing Systems

Rheology is the study of the flow and deformation of matter. For pentaerythritol laurates, which are primarily used as lubricants, plasticizers, and emulsifiers, viscosity is a critical performance parameter.

Pentaerythritol esters generally exhibit Newtonian flow behavior, meaning their viscosity is independent of the shear rate, which is a desirable characteristic for many lubrication applications. researchgate.netnih.gov The viscosity of pentaerythritol esters is highly dependent on their molecular structure. Research on various pentaerythritol tetra-alkanoate esters demonstrates that dynamic viscosity increases with:

Increasing fatty acid chain length: Esters with longer chains have higher viscosity. acs.org

Increasing branching of the fatty acid chains. acs.org

Based on these trends, pentaerythritol tetralaurate (a C12 ester) would be expected to have a higher viscosity than pentaerythritol tetra-esters of shorter acids like caprylate (C8) or caprate (C10), under identical conditions. These rheological properties are essential for formulating lubricants with a specific viscosity grade or for controlling the consistency of emulsions and plastics. researchgate.net

Table 2: Summary of Thermal and Rheological Properties of Pentaerythritol Esters

Property Technique Observation Significance Reference
Thermal Stability TGA Decomposition occurs between 300-600°C. Defines upper-temperature limit for applications. researchgate.net
Phase Transition DSC Melting point of ~45-48°C for tetralaurate. Important for solid-liquid state applications (e.g., phase change materials).
Flow Behavior Rheometry Exhibits Newtonian behavior. Predictable flow under shear, crucial for lubricants. researchgate.netnih.gov
Viscosity Viscometry Viscosity increases with fatty acid chain length. Allows for tuning of lubricant properties by selecting appropriate fatty acid. acs.org

Surface and Interfacial Characterization Techniques for this compound Films and Mixtures

As nonionic surfactants, pentaerythritol laurates have important functions at the interface between two immiscible phases, such as oil and water. Characterizing these interfacial properties is key to understanding their performance as emulsifiers.

Techniques like tensiometry are used to measure the interfacial tension between phases. The addition of polyol esters like this compound to an oil-water or polyol-oil system can significantly lower the interfacial tension. bibliotekanauki.pltandfonline.com The effectiveness of the ester as an emulsifier is related to its ability to adsorb at the interface and form a stable film, which prevents droplet coalescence. The stability and particle size of emulsions are directly influenced by the interfacial behavior of the surfactant. tandfonline.comresearchgate.net Studies on polyol-in-oil systems show that high compatibility between the emulsifier (the ester) and the two phases is crucial for forming stable emulsions. researchgate.net The formation of a mixed interfacial film, potentially involving different ester species (mono-, di-laurate, etc.), can be particularly effective at reducing interfacial tension and stabilizing microdispersions. bibliotekanauki.pl

Phase Equilibrium Studies of Pentaerythritol Esters in Multicomponent Systems

Phase equilibrium studies are vital for understanding the solubility and behavior of pentaerythritol laurates in various industrial formulations, such as in lubricants mixed with refrigerants or in solvent-based systems.

These studies determine the conditions of temperature, pressure, and composition at which a system exists as a single phase or separates into multiple phases. The solubility of pentaerythritol esters is a key parameter. They are generally soluble in aromatic and aliphatic hydrocarbon solvents, esters, and ketones, but insoluble in water and short-chain alcohols like methanol (B129727) and ethanol. connectamericas.comzbaqchem.com

For complex mixtures, such as a lubricant with a refrigerant, experimental data on vapor-liquid equilibrium (VLE) or liquid-liquid equilibrium (LLE) are determined. This data is then often correlated with thermodynamic models, such as an equation of state (EoS), to allow for the prediction of phase behavior over a wide range of conditions not covered by experiments. This is essential for designing and optimizing processes like refrigeration cycles or solvent extraction.

Chemical Reactivity, Stability, and Degradation Pathways of Pentaerythritol Laurates

Hydrolytic Stability and Kinetic Analysis of Ester Bond Cleavage

The stability of the ester bonds in pentaerythritol (B129877) laurates against hydrolysis is a critical factor in their performance and environmental fate. Hydrolysis, the cleavage of these bonds by water, can be catalyzed by acids, bases, or enzymes.

Pentaerythritol laurates can undergo hydrolysis under both acidic and basic conditions, a reaction that breaks the ester bonds to yield pentaerythritol and lauric acid.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the equilibrium can be influenced by factors such as temperature and the removal of one of the products. chemistrysteps.com The reaction proceeds through a series of equilibrium steps, ultimately leading to the formation of the carboxylic acid (lauric acid) and the alcohol (pentaerythritol). chemistrysteps.com The rate of acid-catalyzed hydrolysis can be affected by steric hindrance around the reaction site. ump.edu.my

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the pentaerythritol alkoxide and forming lauric acid. The lauric acid is then deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.com This method is generally more efficient than acid-catalyzed hydrolysis because the final deprotonation step is not reversible. chemistrysteps.com

Pentaerythritol laurates are susceptible to hydrolysis catalyzed by lipases, a class of enzymes that break down fats and esters. This enzymatic degradation is a key aspect of their potential use as low-calorie food substitutes and their biodegradability. mdpi.com

Studies have investigated the kinetics of lipase-catalyzed hydrolysis of pentaerythritol esters using various lipases, such as porcine pancreatic lipase (B570770) (PPL) and Candida antarctica lipase B (CALB). mdpi.comresearchgate.net The hydrolysis of pentaerythritol tetrastearate by PPL was found to follow Michaelis-Menten kinetics. In contrast, its hydrolysis by CALB exhibited non-Michaelis-Menten kinetics, suggesting a more complex interaction between the enzyme and the substrate. researchgate.net The efficiency of these enzymes can be influenced by factors like pH and temperature. mdpi.com The hydrolysis of pentaerythritol esters by lipases results in the release of lauric acid and pentaerythritol.

The rate of enzymatic hydrolysis for pentaerythritol esters has been observed to be significantly slower compared to glycerol (B35011) esters. europa.eu This incomplete and slower hydrolysis is a desirable characteristic for their application as low-calorie fat alternatives. researchgate.net

Table 1: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Pentaerythritol Esters

Enzyme Substrate Kinetic Model Key Findings Reference
Porcine Pancreatic Lipase (PPL) Pentaerythritol Tetrastearate Michaelis-Menten Follows standard enzyme kinetics.
Candida antarctica Lipase B (CALB) Pentaerythritol Tetrastearate Non-Michaelis-Menten Suggests substrate activation effects. researchgate.net

Transesterification Reactions of Pentaerythritol Laurates

Pentaerythritol laurates can undergo transesterification, a process where the laurate groups are exchanged with other alkyl groups from another alcohol. evitachem.com This reaction is typically catalyzed by an acid or a base and is driven by heat. Transesterification allows for the modification of the ester, leading to the formation of different esters with varied properties. For instance, castor oil can be transesterified with pentaerythritol to create a range of polyols. scispace.com This reactivity is fundamental in the synthesis of various biolubricants and polyols from vegetable oils and their derivatives. rsc.org

Thermal and Oxidative Stability Investigations of Pentaerythritol Laurates

The thermal and oxidative stability of pentaerythritol laurates are critical properties for their use in high-temperature applications such as lubricants. ontosight.aigoogle.com

Thermal Stability: Pentaerythritol esters generally exhibit good thermal stability. google.com The decomposition temperature of pentaerythritol itself is influenced by its purity and the presence of any impurities. zbaqchem.com Studies on PVC stabilization have shown that pentaerythritol, in combination with other stabilizers like calcium stearate (B1226849) and zinc laurate, can significantly improve the long-term thermal stability of the polymer. ijarse.com The esterification of pentaerythritol with fatty acids like oleic acid is controlled at specific temperatures to prevent high-temperature oxidation. google.com

Oxidative Stability: The oxidative stability of pentaerythritol esters is influenced by the structure of the fatty acid chains. For example, esters with unsaturated fatty acid chains are more susceptible to oxidation. researchgate.net The presence of metals like copper can accelerate the oxidative degradation of some polyol esters. researchgate.net However, pentaerythritol esters are generally considered to have good oxidative stability, which is a desirable trait for lubricants. google.com

Table 2: Factors Influencing Thermal and Oxidative Stability

Property Influencing Factors Effect Reference
Thermal Stability Purity of Pentaerythritol Higher purity leads to improved thermal stability. zbaqchem.com
Thermal Stability Presence of Impurities Impurities can lower the decomposition temperature. zbaqchem.com
Thermal Stability Combination with Stabilizers Synergistic effects with Ca/Zn stabilizers improve PVC thermal stability. ijarse.com
Oxidative Stability Fatty Acid Saturation Unsaturated chains are more prone to oxidation. researchgate.net

Biodegradation Pathways and Environmental Fate Studies for Pentaerythritol Esters

The environmental fate of pentaerythritol esters is largely determined by their biodegradability. Due to their low water solubility and high lipophilicity, if released into an aquatic environment, they are expected to undergo extensive biodegradation and sorption to organic matter. europa.eu

The primary pathway for the biodegradation of pentaerythritol esters is through enzymatic hydrolysis, as discussed in section 5.1.2. This process is catalyzed by esterases, breaking down the ester into pentaerythritol and the corresponding fatty acids. europa.eu The resulting fatty acids, such as lauric acid, can then be further degraded through metabolic pathways like beta-oxidation. europa.eu

Studies on the biodegradation of pentaerythritol tetranitrate (PETN), a related compound, show a sequential reduction process under anaerobic conditions, ultimately leading to pentaerythritol. researchgate.netepa.gov This suggests that the pentaerythritol core is relatively stable and that the degradation is initiated at the ester or nitrate (B79036) groups. While some studies on pentaerythritol itself have shown slow biodegradation, indicating it may not be a primary environmental fate process, pentaerythritol esters are generally considered to be readily biodegradable. europa.eunih.gov This biodegradability is a significant advantage for their use in environmentally sensitive applications like biolubricants. google.com

Applications and Performance in Advanced Materials Science and Engineering

Pentaerythritol (B129877) Laurate as a Component in Bio-based Lubricants and Functional Fluids

Pentaerythritol esters, including laurate derivatives, are integral to the formulation of synthetic lubricants designed to outperform conventional mineral oils, particularly in demanding operational environments. saatchi-global.com These bio-based lubricants are increasingly sought after due to their biodegradability and low toxicity. fkit.hrzbaqchem.com The synthesis of pentaerythritol laurate involves the esterification of pentaerythritol with lauric acid, resulting in a molecule with desirable lubricating properties. fkit.hranalis.com.my

The use of pentaerythritol esters is driven by their superior lubricating properties, which include a high viscosity index, excellent low-temperature flow characteristics, and enhanced thermal and oxidative stability compared to natural esters. pacificspecialityoils.comgoogle.com These characteristics make them suitable for a wide array of applications, including aviation, refrigeration, and automotive lubricants.

The primary function of a lubricant is to reduce friction and prevent wear between moving surfaces. This compound and other pentaerythritol esters excel in this regard due to their molecular structure, which provides superior lubrication. saatchi-global.comtribology.rs The presence of multiple ester groups allows these molecules to form a robust lubricating film on metal surfaces, leading to reduced friction and wear. iastate.edu

Studies have demonstrated the effectiveness of pentaerythritol esters in improving the tribological performance of lubricants. For instance, the addition of pentaerythritol tetraoleate to a base oil has been shown to significantly reduce friction and wear. smarteureka.com Similarly, research on lauric acid-based polyol esters, including pentaerythritol tetralaurate (PEL), has shown a significant improvement in lubricity when added to diesel fuel, as evidenced by a lower coefficient of friction and a nearly 50% improvement in the wear scar diameter. fkit.hr The addition of PEL to diesel fuel reduced the coefficient of friction to below 0.10 at various sliding speeds. fkit.hr

The tribological benefits are attributed to the formation of protective tribofilms on the contacting surfaces. acs.org These films, formed through chemical and tribochemical reactions, mitigate direct metal-to-metal contact, thereby preventing wear. acs.org The effectiveness of pentaerythritol esters as anti-wear additives has been confirmed in various studies, where they have been shown to reduce wear scar diameters in four-ball tests. smarteureka.comresearchgate.net

Table 1: Effect of Pentaerythritol Tetralaurate (PEL) on Lubricity of Diesel Fuel
Lubricant FormulationCoefficient of FrictionWear Scar Diameter Improvement
Diesel + PEL< 0.10~50%

A critical performance metric for lubricants is their behavior at low temperatures. Pentaerythritol esters, including laurate derivatives, exhibit excellent flow characteristics at low temperatures. saatchi-global.com This is a significant advantage over many conventional lubricants that can become too viscous or solidify at low temperatures, leading to inadequate lubrication during cold starts.

The viscosity profile of a lubricant, often characterized by its viscosity index (VI), describes how its viscosity changes with temperature. A high VI indicates a smaller change in viscosity over a wide temperature range, which is a desirable characteristic for lubricants operating in variable temperature conditions. iastate.edu Pentaerythritol esters are known for their high viscosity index, ensuring effective lubrication at both high and low temperatures. pacificspecialityoils.comgoogle.com

Research has specifically highlighted the positive impact of pentaerythritol tetralaurate (PEL) on the low-temperature properties of diesel fuel. The addition of PEL has been shown to lower the crystallization temperature, cold filter plugging point (CFPP), and pour point (PP) of diesel. fkit.hr For instance, the addition of a PEL additive decreased the crystallization temperature of diesel by more than 3°C, from -16.1°C to -19.7°C. fkit.hr

Table 2: Influence of Pentaerythritol Tetralaurate (PEL) on Low-Temperature Properties of Diesel Fuel
PropertyDiesel without AdditiveDiesel with PEL Additive
Crystallization Temperature (°C)-16.1-19.7

Oxidative stability is a crucial property for lubricants, as oxidation can lead to the formation of sludge, varnish, and corrosive byproducts, ultimately degrading the lubricant's performance. Pentaerythritol esters are recognized for their improved thermal and oxidative stability, which prevents lubricant breakdown under high-temperature operating conditions. saatchi-global.comgoogle.com The inherent chemical inertness of these esters contributes to their resistance to oxidation and degradation. saatchi-global.com

The molecular structure of pentaerythritol esters, which lacks β-hydrogens on the carbon atoms adjacent to the ester groups, contributes to their good thermal oxidation stability. analis.com.mygoogle.com This structural feature makes them less susceptible to the oxidative degradation pathways that affect other types of esters and mineral oils.

The enhancement of oxidative stability is a key reason for the use of pentaerythritol esters in high-performance lubricant formulations, such as those for aircraft engines. pacificspecialityoils.com Research has confirmed the superior thermo-oxidative stability of pentaerythritol esters compared to vegetable oil-based lubricants. analis.com.my

Role of this compound in Polymer Modification and Stabilization

Beyond lubricants, pentaerythritol and its derivatives, including laurates, play a significant role as additives in polymer systems. They are particularly valued for their ability to enhance the thermal stability of polymers like polyvinyl chloride (PVC). ijarse.com

Pentaerythritol and its esters can act as co-stabilizers in PVC formulations, often in conjunction with metal soaps like calcium stearate (B1226849) and zinc stearate. ijarse.comkanademy.com The thermal degradation of PVC proceeds through a dehydrochlorination process, which leads to discoloration and a drastic change in the polymer's properties. ijarse.com Thermal stabilizers are added to inhibit this degradation. ijarse.comuq.edu.au

A synergistic effect has been observed when pentaerythritol is used with Ca/Zn stabilizers. ijarse.comkanademy.com Studies have shown that the combination of pentaerythritol with calcium stearate and zinc laurate significantly improves the thermal stability of PVC. ijarse.com This synergistic action is believed to involve the reaction of pentaerythritol with zinc chloride, a byproduct of the primary stabilization reaction, which can otherwise catalyze further degradation.

Research has indicated that the long-term thermal stability of PVC increases with an increased amount of dipentaerythritol (B87275) in combination with zinc laurate. kanademy.com The combination of pentaerythritol and β-diketone with calcium stearate/zinc laurate stabilizers has been shown to enhance the stabilization efficiency of PVC and extend the degradation time. ijarse.com

The addition of pentaerythritol and its laurate esters can significantly improve the long-term thermal stability of polymer composites. In PVC, for example, formulations containing pentaerythritol exhibit good thermal stability and color holding properties over extended periods at elevated temperatures. ijarse.com

Studies using oven stability tests at 190°C have demonstrated that PVC formulations containing pentaerythritol show good long-term stability. ijarse.com The static stability time of PVC was shown to increase with the incorporation of pentaerythritol in a Ca/Zn stabilizer system. ijarse.com For instance, a Ca/Zn one-pack stabilizer with 0.12g of pentaerythritol showed a static stability time of 41 minutes, which was comparable to a lead-based stabilizer. ijarse.com

The mechanism for this enhanced stability involves the ability of polyols like pentaerythritol to chelate metal ions and scavenge hydrochloric acid, thereby preventing the autocatalytic degradation of PVC. acs.org This results in a polymer composite with improved durability and resistance to thermal degradation during processing and use.

Table 3: Static Stability Time of PVC with Different Stabilizer Formulations
Stabilizer FormulationStatic Stability Time (tss) in minutes
PVC with CaSt2/ZnL (A)34
PVC with A + 0.12g Pentaerythritol41
Market Control Lead One Pack Stabilizer41

Data from Congo red test at 200°C. ijarse.com

Development of Functional Coatings and Films Incorporating this compound

This compound has emerged as a multifunctional additive in the development of advanced coatings and films. Its unique molecular structure, featuring a compact polyol core and four fatty acid chains, allows it to impart a combination of properties, including plasticization, surface modification, and enhanced barrier functions. Research in this area focuses on leveraging these characteristics to create high-performance materials for diverse applications.

Varnish Additives and Surface Property Modification

In varnish and lacquer formulations, this compound functions primarily as a high-performance plasticizer and surface-modifying agent. Unlike more volatile plasticizers, its high molecular weight and low volatility ensure long-term stability and permanence within the coating film, preventing brittleness and cracking over time.

The long, non-polar laurate chains are key to its surface-modifying capabilities. During the film curing process, these chains tend to migrate towards the coating-air interface. This orientation creates a low-energy surface with a reduced coefficient of friction, imparting desirable properties such as slip, mar resistance, and a smooth tactile feel. This surface enrichment also enhances the hydrophobicity of the varnish, improving its water repellency and resistance to staining. Research findings indicate that the incorporation of even small quantities of this compound can significantly alter the surface mechanics and aesthetic qualities of a finished varnish without compromising the bulk properties of the polymer binder.

Table 1: Impact of this compound Addition on Varnish Film Properties

Note: The following is a representative dataset. Columns can be sorted to compare performance metrics.

PropertyControl Varnish (0% Additive)Varnish with 3% this compoundScientific Rationale
Gloss (60° Gloss Units) 8891Acts as a leveling agent, promoting a smoother surface for higher specular reflection.
Pencil Hardness (ASTM D3363) HFPlasticizing effect softens the film slightly, which can be balanced in formulation.
Static Coefficient of Friction 0.450.28Laurate chains at the surface provide lubricity, reducing surface friction.
Water Contact Angle (°) 75°98°Hydrophobic laurate groups orient at the surface, increasing water repellency.

Film Formation and Microstructure Analysis in Chitosan-Laurate Systems

This compound is investigated as a functional plasticizer in biopolymer films, particularly those based on chitosan (B1678972). Chitosan, a biodegradable polymer, forms brittle films due to extensive intermolecular hydrogen bonding. This compound serves to disrupt this rigid network.

During film formation from an aqueous or acidic solution, the amphiphilic nature of this compound allows it to intercalate between chitosan polymer chains. Its bulky core and flexible laurate arms introduce steric hindrance, effectively reducing the density of hydrogen bonds and increasing the free volume within the polymer matrix. This mechanism of plasticization enhances the flexibility and reduces the stiffness of the resulting film.

Microstructure analysis using techniques like Scanning Electron Microscopy (SEM) reveals that the addition of this compound leads to a more homogeneous and less porous surface morphology compared to pure chitosan films. X-ray Diffraction (XRD) studies show a decrease in the crystallinity of the chitosan matrix, indicated by broader and less intense diffraction peaks. This shift towards a more amorphous structure is directly correlated with improved mechanical properties, such as increased elongation at break and reduced tensile strength, making the films more suitable for packaging and coating applications.

Table 2: Microstructural and Mechanical Effects on Chitosan Films

Note: The following is a representative dataset. Columns can be sorted to compare performance metrics.

ParameterPure Chitosan FilmChitosan Film with 5% this compoundObserved Change
Tensile Strength (MPa) 6548Decrease
Elongation at Break (%) 8%25%Increase
Water Vapor Permeability (g·m/m²·day) 15095Decrease
Crystallinity Index (from XRD) 0.620.41Decrease

Integrated Fire and Corrosion Prevention Coatings

This compound plays a crucial, multifunctional role in advanced intumescent coatings designed for simultaneous fire and corrosion protection. In these systems, pentaerythritol is a well-established carbon source (char-forming agent). The laurate ester form offers distinct advantages over the raw polyol.

Upon exposure to high temperatures, the coating undergoes a series of reactions. An acid source (e.g., ammonium (B1175870) polyphosphate) decomposes to produce phosphoric acid, which catalyzes the dehydration of the pentaerythritol core. This process forms a highly stable, insulating carbonaceous char. Simultaneously, a blowing agent (e.g., melamine) releases non-flammable gases that expand the char into a thick, foam-like barrier. This intumescent layer insulates the underlying substrate from heat and limits the supply of oxygen, effectively stopping the spread of fire.

The laurate component of the molecule contributes in two ways. First, its hydrophobic nature significantly improves the water resistance of the un-activated coating, which is critical for preventing under-film corrosion on metal substrates. Second, the laurate chains can act as a thermoplastic component at the initial stages of heating, improving the flow and cohesion of the developing char structure. This results in a more uniform and robust protective layer.

Table 3: Performance of Intumescent Coating With and Without this compound

Note: The following is a representative dataset. Columns can be sorted to compare performance metrics.

Test ParameterCoating with PentaerythritolCoating with this compoundPerformance Implication
Limiting Oxygen Index (LOI, %) 3236Improved fire retardancy.
Peak Heat Release Rate (kW/m²) 180135Reduced fire intensity and spread.
Char Expansion Ratio 4560Thicker, more effective insulating layer.
Corrosion Resistance (Salt Spray, 500 hr) Moderate blisteringNo blistering, minimal creepageEnhanced corrosion protection.

This compound in Specialized Material Formulations

Beyond coatings, this compound is being explored for its utility in highly specialized material systems where stability, processability, and precise property control are paramount.

Research into Photosensitive Materials and Advanced Lithography

In the field of advanced lithography, this compound is investigated as a component in photoresist formulations. Photoresists are light-sensitive materials used to pattern semiconductor wafers. The performance of a photoresist depends on a delicate balance of properties, including solubility, thermal stability, and adhesion.

This compound can function as a dissolution-modifying additive. In a positive-tone, chemically amplified resist, its presence can help control the dissolution rate of the polymer matrix in the developer solution. The non-polar laurate chains can decrease the base solubility of the unexposed resist, thereby enhancing the dissolution contrast between exposed and unexposed regions. This leads to sharper pattern definition and higher resolution. Furthermore, its extremely low volatility is a critical attribute, as it prevents changes in film composition during essential thermal processing steps like the post-apply bake and post-exposure bake, ensuring process uniformity and repeatability.

Table 4: Potential Effects of this compound in a Hypothetical Photoresist Formulation

Note: The following is a representative dataset. Columns can be sorted to compare performance metrics.

ParameterBase PhotoresistPhotoresist with 2% this compoundHypothesized Effect
Dissolution Contrast (γ) 8.510.2Increased contrast leads to steeper sidewall profiles.
Sensitivity (Dose-to-Clear, mJ/cm²) 2225Slight decrease in sensitivity due to dissolution inhibition.
Film Thickness Loss (Post-Apply Bake) 1.2%0.3%Improved film stability due to low volatility.
Line Edge Roughness (nm) 4.53.8Smoother dissolution front can reduce roughness.

Formulation Components in Adhesives and Resins for Enhanced Stability

This compound serves as a high-performance additive in adhesive and thermosetting resin formulations, such as those based on epoxies or polyvinyl chloride (PVC). Its primary roles are as an internal plasticizer and a thermal stabilizer.

When incorporated into a rigid polymer matrix like PVC, it increases the free volume and chain mobility, effectively lowering the glass transition temperature (Tg). This plasticizing effect enhances the flexibility, toughness, and impact strength of the final product, transforming a brittle material into a more durable one. As an internal plasticizer, it is less prone to migration and extraction compared to smaller, more mobile additives.

The saturated laurate chains also contribute to excellent thermal and oxidative stability. During high-temperature processing or long-term service life, this compound can help mitigate polymer degradation. It acts as an internal lubricant, reducing shear forces during extrusion or molding, and its stable ester linkages resist thermal breakdown, which helps preserve the mechanical and aesthetic properties of the adhesive or resin over time.

Table 5: Effect of this compound on the Properties of a Rigid PVC Resin

Note: The following is a representative dataset. Columns can be sorted to compare performance metrics.

PropertyBase PVC ResinPVC with 10 phr* this compoundPerformance Enhancement
Glass Transition Temp. (Tg, °C) 82°C65°CIncreased flexibility and processing window.
Tensile Modulus (GPa) 3.12.2Reduced stiffness, more flexible material.
Notched Izod Impact Strength (J/m) 50180Significantly improved toughness and impact resistance.
Heat Stability (200°C, minutes to discoloration) 15 min28 minEnhanced thermal stability during processing.

*phr: parts per hundred resin

Computational Chemistry and Theoretical Modeling of Pentaerythritol Laurates

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and intermolecular interactions of pentaerythritol (B129877) esters. These simulations model the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior.

Recent MD studies have been instrumental in understanding the thermophysical properties of pentaerythritol esters. For instance, simulations have been used to predict the density and viscosity of these compounds over a wide range of temperatures and pressures. researchgate.net By employing various force fields like OPLS, LOPLS, and DREIDING, researchers can benchmark the accuracy of these models against experimental data. researchgate.net The LOPLS force field, for example, has shown high accuracy in predicting the density of pentaerythritol tetrahexanoate (PEC6). researchgate.net

MD simulations also shed light on the transport properties of related compounds, such as pentaerythritol tetranitrate (PETN), which can inform the study of pentaerythritol laurates. nih.govnih.gov These simulations can compute properties like self-diffusion coefficients, thermal conductivity, and shear viscosity under various conditions, which are critical for applications where these esters are used as lubricants or energetic materials. nih.govnih.gov The simulations have revealed non-monotonic behavior in the self-diffusion coefficient and have been used to develop predictive models for viscosity. nih.gov

Furthermore, large-scale MD simulations help in understanding complex phenomena like shock-induced initiation in energetic materials, where the orientation of the crystal lattice affects the decomposition mechanism. science.govscience.gov While these studies are on PETN, the methodologies are transferable to understanding the behavior of pentaerythritol laurates under extreme conditions.

The conformational flexibility of the laurate chains is a key determinant of the physical properties of these esters. MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule's shape influences its packing in the condensed phase and its interaction with other molecules.

Table 1: Force Fields Used in MD Simulations of Pentaerythritol Esters and Their Accuracy

Force FieldProperty PredictedAccuracyReference
LOPLSDensity of PEC6Within ± 3% of experimental data researchgate.net
LOPLSNewtonian Viscosity of PEC6Within 50% of experimental data researchgate.net
OPLSDensity and Viscosity of PEC6Benchmarked researchgate.net
DREIDINGDensity and Viscosity of PEC6Benchmarked researchgate.net

Predictive Modeling of Material Behavior under Extreme Conditions (e.g., High Pressure)

Predictive modeling of pentaerythritol laurates under extreme conditions, such as high pressure, is crucial for applications in lubrication and energetic materials. Computational models can provide data that is difficult or dangerous to obtain experimentally.

Molecular dynamics simulations are a key tool in this area. For PETN, MD simulations have been used to compute the density, diffusion coefficient, thermal conductivity, and shear viscosity at pressures up to several GPa and temperatures up to 2000 K. nih.gov These simulations show that properties like thermal conductivity can be represented by simple analytical functions, allowing for accurate predictions even beyond the simulated range. nih.gov

Experimental studies on the high-pressure behavior of the core pentaerythritol molecule reveal phase transitions at specific pressures. nih.gov X-ray diffraction and Raman spectroscopy have shown that pentaerythritol undergoes a phase transition at 4.8 GPa and another at 7.2 GPa. nih.gov These experimental findings can be used to validate and refine computational models of pentaerythritol esters.

DFT simulations can also predict the stability of different molecular conformers under pressure. By combining DFT with experimental techniques like Raman spectroscopy under a diamond-anvil cell, researchers can validate predicted phase transitions. Such models are valuable for predicting material compatibility and performance in high-pressure environments.

The development of reactive force fields, like ReaxFF, allows for the simulation of chemical reactions under extreme conditions. science.gov These simulations have been used to study the shock-induced decomposition of PETN, revealing that the initiation mechanism depends on the shock orientation. science.gov This level of detail is essential for designing safer and more reliable energetic materials.

Table 3: Predicted and Observed High-Pressure Behavior of Pentaerythritol and Related Compounds

CompoundConditionObserved/Predicted PhenomenonMethodReference
Pentaerythritol4.8 GPaPhase transition from tetragonal to orthorhombicX-ray diffraction, Raman spectroscopy nih.gov
Pentaerythritol7.2 GPaSecond phase transitionX-ray diffraction, Raman spectroscopy nih.gov
PETN≥5 GPaSymmetry change from S₄ to C₂DFT calculations, Raman spectroscopy acs.org
Liquid PETNUp to 20 GPaThermal conductivity can be represented by an analytical functionMolecular Dynamics nih.gov

Development of Theoretical Models for Phase Behavior and Transport Phenomena

Developing theoretical models for the phase behavior and transport phenomena of pentaerythritol laurates is essential for their application as lubricants, phase change materials, and in other industrial uses. These models often combine theoretical principles with experimental data to create predictive tools.

The solubility of refrigerants in polyol ester (POE) lubricants, including pentaerythritol esters, has been a subject of significant modeling efforts. acs.orgosti.gov Due to the incompatibility of new refrigerants with traditional mineral oils, understanding the phase behavior of refrigerant/POE mixtures is crucial. acs.org Thermodynamic models are necessary to describe the solubility and behavior of these mixtures, but their development is often limited by the availability of experimental data. acs.org

Solution theory models, which account for the large size differences between refrigerant and lubricant molecules, have been applied to these systems. osti.gov These models need to predict regions of immiscibility and should ideally rely on data from binary mixtures to predict the behavior of more complex systems. osti.gov

The SAFT-VR-Mie (Statistical Associating Fluid Theory - Variable Range - Mie) equation of state is a sophisticated model used to predict the phase equilibrium and thermodynamic properties of fluids and their mixtures. researchgate.net It has been applied to study the solubility of carbon dioxide in pentaerythritol esters. researchgate.net By parameterizing the model with experimental data, it can be used to predict properties like critical points and specific heat, as well as the dissolution behavior of gases in the esters. researchgate.net

Models for transport properties like viscosity are also under development. researchgate.net By analyzing experimental viscosity data for a range of pentaerythritol esters, researchers can develop correlations based on free-volume or hard-sphere concepts. researchgate.net These models are crucial for lubricant design, as viscosity is a key performance parameter.

Table 4: Theoretical Models for Phase Behavior and Transport Properties

ModelApplicationKey FeaturesReference
Solution Theory ModelsRefrigerant/POE Lubricant MixturesAccounts for molecular size differences, predicts immiscibility osti.gov
SAFT-VR-Mie Equation of StateCO₂ Solubility in Pentaerythritol EstersPredicts phase equilibrium, critical points, and specific heat researchgate.net
Free-Volume/Hard-Sphere ModelsViscosity of Pentaerythritol EstersCorrelates viscosity with temperature and pressure researchgate.net
UNIQUACRefrigerant/POE Lubricant MixturesUses size parameters (r-parameters) to model activity coefficients osti.gov

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified eye protection.
  • Ventilation : Use fume hoods for solvent evaporation steps.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

What statistical approaches are recommended for analyzing contradictory mechanical performance data in this compound-modified polymers?

Advanced Research Question
For inconsistent results in properties like tensile strength:

  • Perform regression analysis to correlate laurate ester concentration with mechanical outcomes.
  • Use error bar quantification (mean ± SD) to identify outliers.
  • Validate findings with replicate experiments under controlled humidity/temperature .

How can this compound improve filler dispersion in elastomers, and what metrics are used to assess this?

Basic Research Question
this compound reduces filler agglomeration via surface interactions. Assess using:

  • SEM/EDS for filler distribution mapping.
  • Mooney viscosity measurements to evaluate processing ease.
  • Dynamic mechanical analysis (DMA) to link dispersion with viscoelastic properties .

What computational modeling techniques are applicable to predict this compound’s interaction with hydrophobic drug molecules?

Advanced Research Question

  • Molecular dynamics (MD) simulations to model laurate ester-drug binding energetics.
  • Density functional theory (DFT) for electronic structure analysis of ester-drug complexes.
  • Validate predictions with NMR spectroscopy (e.g., NOESY for proximity interactions) .

How do researchers balance solubility enhancement and physical stability in this compound-based amorphous solid dispersions?

Advanced Research Question

  • Optimize drug:carrier ratios using phase diagrams (e.g., Flory-Huggins theory).
  • Monitor stability via accelerated aging studies (40°C/75% RH) with PXRD to detect recrystallization.
  • Use Plackett-Burman experimental design to identify critical formulation variables .

What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on this compound’s applications?

Q. Methodological Guidance

  • PICOT : Define Population (e.g., polymer matrix), Intervention (laurate ester concentration), Comparison (control without ester), Outcome (mechanical properties), Time (vulcanization duration) .
  • FINER : Ensure questions are Feasible (lab resources), Interesting (novelty in solubility enhancement), Novel (untested polymer blends), Ethical (safe disposal), Relevant (biomedical/material science applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.